molecular formula C8H8O2 B1352719 1,3-Dihydroisobenzofuran-5-ol CAS No. 68747-25-1

1,3-Dihydroisobenzofuran-5-ol

Cat. No.: B1352719
CAS No.: 68747-25-1
M. Wt: 136.15 g/mol
InChI Key: OMVUEHUKKCOJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydroisobenzofuran-5-ol (CAS 68747-25-3) is a high-purity organic compound of interest in medicinal and synthetic chemistry. This chemical features a benzofuran core, a privileged scaffold in drug discovery, fused to a 1,3-dihydro moiety and substituted with a hydroxy group at the 5-position. The compound serves as a versatile synthetic intermediate and building block. Its core dihydroisobenzofuran structure is recognized as a significant moiety in bioactive molecules, particularly in the development of antimicrobial agents . Researchers are exploring its utility in constructing more complex chemical architectures. The structural motif is present in several natural products, such as the cymopolyphenols, which have been isolated from marine-derived fungi and exhibit weak antimicrobial activity against several Gram-positive and Gram-negative pathogens, highlighting the potential of this scaffold in developing new anti-infective agents . Furthermore, the closely related 1,3-dihydroisobenzofuran system is a key intermediate in the multi-step synthesis of commercially significant pharmaceutical compounds, underscoring the relevance of this chemical class in pharmaceutical manufacturing and research . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVUEHUKKCOJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308169
Record name 1,3-Dihydro-5-isobenzofuranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68747-25-1
Record name 1,3-Dihydro-5-isobenzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68747-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-isobenzofuranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2-benzofuran-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dihydroisobenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,3-dihydroisobenzofuran-5-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the fundamental principles of its constituent functional groups—the 1,3-dihydroisobenzofuran core and the phenolic hydroxyl group—to construct a detailed chemical profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its structure, physicochemical properties, reactivity, and potential applications. All theoretical and extrapolated data are clearly delineated from experimentally verified information on analogous compounds.

Introduction and Molecular Structure

1,3-Dihydroisobenzofuran, also known as phthalane, is a bicyclic ether that serves as the foundational structure for a variety of biologically active molecules. The introduction of a hydroxyl group at the 5-position of this scaffold to form 1,3-dihydroisobenzofuran-5-ol (also known as 5-hydroxyphthalane) imparts phenolic character, significantly influencing its chemical reactivity and potential biological interactions. The strategic placement of this hydroxyl group opens avenues for further functionalization, making it a valuable intermediate in the synthesis of more complex molecular architectures.

The core structure consists of a benzene ring fused to a five-membered dihydrofuran ring. This arrangement results in a planar aromatic system coupled with a non-aromatic, flexible heterocyclic ring.

Physicochemical and Spectroscopic Properties

Property1,3-Dihydroisobenzofuran-5-ol (Computed/Predicted)1,3-Dihydroisobenzofuran (Experimental/Database)[1]
Molecular Formula C₈H₈O₂C₈H₈O
Molecular Weight 136.15 g/mol 120.15 g/mol
Appearance Predicted to be a solid at room temperatureClear yellow liquid
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Predicted to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) and sparingly soluble in water.Soluble in many organic solvents.
pKa The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, similar to other phenols.Not applicable
Spectroscopic Profile (Predicted)

While specific spectra for 1,3-dihydroisobenzofuran-5-ol are not published, a predicted spectroscopic profile can be inferred based on its structure:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the dihydrofuran ring, and a characteristic signal for the phenolic hydroxyl proton. The aromatic protons will exhibit splitting patterns influenced by the hydroxyl and the fused ring system. The two methylene groups on the dihydrofuran ring are chemically non-equivalent and are expected to appear as distinct singlets or complex multiplets.

  • ¹³C NMR: The spectrum would display signals for the eight carbon atoms. The carbon atom attached to the hydroxyl group would be shifted downfield. Signals for the aromatic carbons and the two aliphatic carbons of the furan ring would also be present.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is anticipated, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-O stretching bands for the ether linkage and the phenol, as well as aromatic C-H and C=C stretching vibrations, are also expected.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 136. Fragmentation patterns would likely involve the loss of fragments from the dihydrofuran ring and potentially rearrangement of the phenolic portion.

Chemical Reactivity and Synthetic Pathways

The reactivity of 1,3-dihydroisobenzofuran-5-ol is governed by the interplay of its two key functional components: the phenolic ring and the dihydroisobenzofuran core.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group imparts typical phenolic reactivity:

  • Acidity and Salt Formation: As a phenol, it is weakly acidic and will react with strong bases to form a phenoxide salt. This phenoxide is a potent nucleophile.

  • Etherification: The hydroxyl group can be readily converted into an ether via Williamson ether synthesis or other etherification protocols.[2]

  • Esterification: Reaction with acyl chlorides or anhydrides will yield the corresponding ester.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.[3] The incoming electrophile will be directed to the positions ortho and para to the hydroxyl group.

Diagram: Key Reactions of the Phenolic Group

G main 1,3-Dihydroisobenzofuran-5-ol phenoxide Phenoxide Intermediate main->phenoxide Deprotonation ester Ester Product main->ester Esterification substituted_product Ortho/Para Substituted Product main->substituted_product Electrophilic Aromatic Substitution base Base (e.g., NaOH) ether Ether Product phenoxide->ether Williamson Ether Synthesis electrophile Electrophile (E+) alkyl_halide Alkyl Halide (R-X) acyl_halide Acyl Halide (RCOX)

Caption: Reactivity of the phenolic hydroxyl group.

Synthesis of the 1,3-Dihydroisobenzofuran Core

The synthesis of the 1,3-dihydroisobenzofuran scaffold can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzyl derivatives. For instance, the synthesis of 1,3-dihydroisobenzofurans has been reported via the iodocyclization of 2-vinylbenzyl alcohols.[4] Another patented method describes the synthesis from o-alkynyl benzyl alcohol compounds using a palladium chloride catalyst.[5]

Diagram: Generalized Synthetic Workflow

G start Substituted Benzene Derivative intermediate1 Functional Group Interconversion start->intermediate1 intermediate2 Formation of ortho-Substituents intermediate1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product 1,3-Dihydroisobenzofuran-5-ol cyclization->product

Caption: A generalized workflow for the synthesis of 1,3-dihydroisobenzofuran-5-ol.

Experimental Protocol: Representative Etherification

The following is a representative, theoretical protocol for the etherification of 1,3-dihydroisobenzofuran-5-ol, based on standard procedures for phenols.

Objective: To synthesize 5-methoxy-1,3-dihydroisobenzofuran.

Materials:

  • 1,3-Dihydroisobenzofuran-5-ol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dihydroisobenzofuran-5-ol (1 equivalent) in anhydrous DMF.

  • Add sodium hydroxide (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate or methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-methoxy-1,3-dihydroisobenzofuran.

Self-Validation: The success of the synthesis can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) of the product with the expected data for 5-methoxy-1,3-dihydroisobenzofuran. The disappearance of the phenolic OH peak in the ¹H NMR and IR spectra and the appearance of a methoxy signal in the ¹H NMR spectrum would be key indicators of a successful reaction.

Applications in Drug Development and Research

The 1,3-dihydroisobenzofuran scaffold is present in a number of natural products and synthetic compounds with demonstrated biological activity. The phenolic hydroxyl group in 1,3-dihydroisobenzofuran-5-ol provides a handle for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The antioxidant potential of the phenolic moiety, combined with the structural features of the dihydroisobenzofuran ring, makes this class of compounds interesting for investigation in areas such as neurodegenerative diseases and inflammatory conditions.

Conclusion

1,3-Dihydroisobenzofuran-5-ol is a molecule with significant potential as a building block in medicinal chemistry and organic synthesis. While specific, comprehensive experimental data on this compound is not widely published, its chemical properties can be reliably predicted based on the well-established reactivity of its constituent functional groups. The phenolic hydroxyl group offers a versatile site for modification, allowing for the creation of a wide array of derivatives. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to fully explore its potential in drug discovery and materials science.

References

  • PubChem. 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3-Dihydroisobenzofuran-1-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 1,3-dihydroisobenzofuran-5-ol and 1,3-dihydroisobenzofuran-4-ol. [Link]

  • Kobayashi, K., Shik, K. A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, Vol. 75, No. 3, 2008. [Link]

  • Google Patents. A kind of synthetic method of 1,3-dihydroisobenzofuran compounds. CN107954960B.
  • Balakrishnan, M., Sacia, E. R., & Bell, A. T. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Green Chemistry, 14(6), 1626-1634. [Link]

  • ChemDrAgon. (2020, May 10). OCR Aromatic Chemistry 13 - Increased Reactivity of Phenols [Video]. YouTube. [Link] - Note: A generic placeholder as the original link was not a deep link. The content describes the principles of phenol reactivity.

Sources

The Multifaceted Biological Activities of 1,3-Dihydroisobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,3-dihydroisobenzofuran moiety, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, has emerged as a "privileged structure" in medicinal chemistry. Its presence in a diverse array of natural products and synthetically accessible derivatives has drawn significant attention from the scientific community. These compounds exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.[1][2] This technical guide provides an in-depth exploration of the core biological activities of 1,3-dihydroisobenzofuran derivatives, offering field-proven insights into their mechanisms of action, quantitative data for comparative analysis, and detailed experimental protocols to empower researchers and drug development professionals in their quest for next-generation therapies.

Anticancer Activity: Targeting the Hallmarks of Malignancy

A significant body of research has been dedicated to elucidating the anticancer potential of 1,3-dihydroisobenzofuran derivatives. These compounds have demonstrated potent antiproliferative and cytotoxic effects against a range of human cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and interference with critical cellular machinery.

Mechanism of Action: Inducing Apoptosis and Arresting Cell Division

The anticancer efficacy of many 1,3-dihydroisobenzofuran derivatives stems from their ability to trigger apoptosis in cancer cells. This is often achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the activation of caspase cascades, particularly the executioner caspase-3, which orchestrates the dismantling of the cell.[5]

Furthermore, several derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M phase. This disruption of the normal cell division process prevents the proliferation of cancer cells. A key mechanism underlying this effect is the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) 1,3-Dihydroisobenzofuran Derivative 1,3-Dihydroisobenzofuran Derivative 1,3-Dihydroisobenzofuran Derivative->Death Receptors 1,3-Dihydroisobenzofuran Derivative->Mitochondria Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Apoptotic pathways induced by 1,3-dihydroisobenzofuran derivatives.
Quantitative Data: Antiproliferative Activity

The cytotoxic effects of various isobenzofuranone derivatives, which share the core structure of 1,3-dihydroisobenzofurans, have been quantified using IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)
Isobenzofuranone-based imidazo[2,1-b][2][6][7]thiadiazole derivative 3c MCF-7 (Breast Cancer)35.81[8]
Cisplatin (Control) MCF-7 (Breast Cancer)>35.81[8]
Benzofuran-substituted chalcone derivative 2 MCF-7 (Breast Cancer)9.37[9]
Benzofuran-substituted chalcone derivative 4 MCF-7 (Breast Cancer)2.71[9]
Benzofuran-substituted chalcone derivative 2 MDA-MB-231 (Breast Cancer)5.36[9]
Benzofuran-substituted chalcone derivative 4 MDA-MB-231 (Breast Cancer)2.12[9]
Benzofuran-substituted chalcone derivative 2 A549 (Lung Cancer)3.23[9]
Benzofuran-substituted chalcone derivative 4 A549 (Lung Cancer)2.21[9]
Benzofuran-substituted chalcone derivative 2 H1299 (Lung Cancer)6.07[9]
Benzofuran-substituted chalcone derivative 4 H1299 (Lung Cancer)2.92[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Objective: To determine the cytotoxic effect of 1,3-dihydroisobenzofuran derivatives on cancer cell lines.

Materials:

  • 1,3-Dihydroisobenzofuran derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3-dihydroisobenzofuran derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 24 to 72 hours in a humidified atmosphere with 5% CO2 at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

Certain 1,3-dihydroisobenzofuran derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.[7][10] This highlights their potential as a scaffold for the development of novel antimicrobial agents to address the growing challenge of antimicrobial resistance.

Mechanism of Action: Disrupting Microbial Viability

The precise mechanisms by which these derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. Further research is needed to fully elucidate the molecular targets and pathways involved.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Compound/DerivativeMicroorganismMIC (mg/L)
N-(3-phthalidyl) amines (B1-B4) E. coli, S. aureus, C. albicansGood activity at 5 mg/L[7]
Sulphonyl derivatives (6b, 6d, 6e, 6f, 6g, 6h) Various bacterial strainsGood to excellent activity[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a 1,3-dihydroisobenzofuran derivative that inhibits the visible growth of a microorganism.

Materials:

  • 1,3-Dihydroisobenzofuran derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the 1,3-dihydroisobenzofuran derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: Combating Oxidative Stress

Several 1,3-dihydroisobenzofuran derivatives have been identified as potent antioxidants, capable of scavenging harmful free radicals and mitigating oxidative stress.[2][11] Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Mechanism of Action: Radical Scavenging and Hydrogen Atom Donation

The antioxidant activity of these compounds is largely attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence and position of hydroxyl groups on the aromatic ring are critical for this activity. The resulting radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

1,3-Dihydroisobenzofuran-OH Dihydroisobenzofuran with Hydroxyl Group Stabilized Dihydroisobenzofuran Radical (Ar-O•) Stabilized Dihydroisobenzofuran Radical (Ar-O•) 1,3-Dihydroisobenzofuran-OH->Stabilized Dihydroisobenzofuran Radical (Ar-O•) H• donation Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH)

Mechanism of free radical scavenging by hydroxylated 1,3-dihydroisobenzofuran derivatives.
Quantitative Data: Antioxidant Capacity

The antioxidant capacity of 1,3-dihydroisobenzofuran derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as EC50 values (the concentration required to scavenge 50% of the DPPH radicals).

Compound/DerivativeEC50 (µM)
4,6-dihydroxy-5-methoxy-7-methylphthalide (1) 10[2]
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2) 7[2]
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) 22[2]
4,5,6-trihydroxy-7-methylphthalide (4) 5[2]
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of 1,3-dihydroisobenzofuran derivatives.

Materials:

  • 1,3-Dihydroisobenzofuran derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the 1,3-dihydroisobenzofuran derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compounds at different concentrations. Include a control with methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value for each compound.

Neuroprotective Effects: A Glimmer of Hope for Neurological Disorders

Emerging evidence suggests that 1,3-dihydroisobenzofuran derivatives possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases and ischemic stroke.[12][13][14]

Mechanism of Action: Modulating Ion Channels and Combating Oxidative Damage

One of the key mechanisms underlying the neuroprotective effects of these compounds is the inhibition of the TWIK-related potassium channel-1 (TREK-1).[12] TREK-1 is involved in regulating neuronal excitability and apoptosis, and its inhibition has been shown to be a viable strategy for preventing neuronal cell death in ischemic conditions.[12]

Additionally, the antioxidant properties of these derivatives play a crucial role in their neuroprotective capacity. By reducing reactive oxygen species (ROS) and lipid peroxidation in neuronal cells, they help to mitigate the oxidative damage that is a hallmark of many neurodegenerative conditions.[13] Some derivatives have also been shown to upregulate the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system.[6]

cluster_ischemia Ischemic Insult Ischemia Ischemia Increased Neuronal Excitability Increased Neuronal Excitability Ischemia->Increased Neuronal Excitability Oxidative Stress (ROS) Oxidative Stress (ROS) Ischemia->Oxidative Stress (ROS) Neuronal Cell Death (Apoptosis) Neuronal Cell Death (Apoptosis) Increased Neuronal Excitability->Neuronal Cell Death (Apoptosis) Oxidative Stress (ROS)->Neuronal Cell Death (Apoptosis) 1,3-Dihydroisobenzofuran Derivative 1,3-Dihydroisobenzofuran Derivative TREK-1 Channel TREK-1 Channel 1,3-Dihydroisobenzofuran Derivative->TREK-1 Channel Inhibition Antioxidant Defense (e.g., HO-1) Antioxidant Defense (e.g., HO-1) 1,3-Dihydroisobenzofuran Derivative->Antioxidant Defense (e.g., HO-1) Upregulation TREK-1 Channel->Increased Neuronal Excitability Antioxidant Defense (e.g., HO-1)->Oxidative Stress (ROS) Neuroprotection Neuroprotection

Neuroprotective mechanisms of 1,3-dihydroisobenzofuran derivatives.
Quantitative Data: Neuroprotective Activity

The neuroprotective efficacy of these compounds is often assessed in in vitro models of neuronal injury, such as oxygen-glucose deprivation/reperfusion (OGD/R) to mimic ischemic stroke.

Compound/DerivativeAssayResult
Cpd8l (Isobenzofuran-1(3H)-one derivative) TREK-1 InhibitionIC50 = 0.81 µM[12]
Cpd8l (Isobenzofuran-1(3H)-one derivative) OGD/R-induced cortical neuronal injuryRemarkably reduced neuron death[12]
Isobenzofuran-1(3H)-one derivative (compound 1) Diquat-induced oxidative damage in hippocampal neuronsReduced intracellular ROS and lipid peroxidation[13]
Experimental Protocol: In Vitro Neuroprotection Assay (OGD/R Model)

Objective: To evaluate the neuroprotective effect of 1,3-dihydroisobenzofuran derivatives against ischemia-like injury in cultured neurons.

Materials:

  • 1,3-Dihydroisobenzofuran derivatives

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Glucose-free DMEM

  • Hypoxic chamber (1% O2, 5% CO2, 94% N2)

  • Cell viability assay reagents (e.g., LDH assay kit)

Procedure:

  • Cell Culture: Culture neurons in appropriate medium until they reach the desired confluency.

  • Pre-treatment: Treat the cells with various concentrations of the 1,3-dihydroisobenzofuran derivatives for a specified period (e.g., 2 hours) before inducing OGD.

  • Oxygen-Glucose Deprivation (OGD): Replace the culture medium with glucose-free DMEM and place the cells in a hypoxic chamber for a duration sufficient to induce cell death in control wells (e.g., 4-6 hours).

  • Reperfusion: After the OGD period, replace the medium with normal, glucose-containing culture medium and return the cells to a normoxic incubator for 24 hours.

  • Assessment of Cell Viability: Measure cell death using a lactate dehydrogenase (LDH) assay, which quantifies the release of LDH from damaged cells into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the vehicle-treated OGD group.

Conclusion: A Promising Scaffold for Future Drug Discovery

The 1,3-dihydroisobenzofuran scaffold represents a versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, antioxidant, and neuroprotective effects, underscore its potential to address a wide range of unmet medical needs. The insights into their mechanisms of action, coupled with robust experimental protocols, provide a solid foundation for further research and development in this exciting field. As our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the rational design of even more potent and selective 1,3-dihydroisobenzofuran-based drugs that will shape the future of medicine.

References

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). MDPI. Retrieved from [Link]

  • Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. (n.d.). ResearchGate. Retrieved from [Link]

  • A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). IJARCS. Retrieved from [Link]

  • Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. (2025). PubMed. Retrieved from [Link]

  • Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats. (2025). PubMed. Retrieved from [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). ScienceDirect. Retrieved from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC. Retrieved from [Link]

  • (PDF) Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells. (2023). ResearchGate. Retrieved from [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (n.d.). PubMed Central. Retrieved from [Link]

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][2][6][7]thiadiazoles. (2024). NIH. Retrieved from [Link]

  • (PDF) Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (n.d.). MDPI. Retrieved from [Link]

  • Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. (2025). PMC. Retrieved from [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (n.d.). MDPI. Retrieved from [Link]

  • 'Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. (2021). BUE Scholar. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Retrieved from [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

The Pivotal Role of 1,3-Dihydroisobenzofuran-5-ol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. The 1,3-dihydroisobenzofuran nucleus, a bicyclic ether, represents one such privileged structure, appearing in a range of biologically active natural products and synthetic compounds. This technical guide delves into the specific and critical role of a key derivative, 1,3-Dihydroisobenzofuran-5-ol , as a strategic intermediate in the synthesis of complex pharmaceutical agents. While the broader class of dihydroisobenzofurans exhibits a wide array of biological activities, the primary significance of the 5-hydroxy substituted variant lies in its utility as a versatile building block, most notably in the synthesis of the widely prescribed antidepressant, citalopram.

Core Chemical Attributes and Synthetic Considerations

1,3-Dihydroisobenzofuran-5-ol, with the chemical formula C₈H₈O₂, possesses a unique combination of structural features that render it a valuable asset in multi-step organic synthesis. The phenolic hydroxyl group at the 5-position provides a reactive handle for a variety of chemical transformations, including etherification, esterification, and conversion to a triflate for cross-coupling reactions. The dihydroisobenzofuran ring system itself is relatively stable, allowing for selective manipulation of the aromatic ring.

The synthesis of 1,3-dihydroisobenzofuran-5-ol has been a subject of interest for organic chemists, with various synthetic routes developed to access this key intermediate.[1] A common strategy involves the reduction of the corresponding phthalide (isobenzofuran-1(3H)-one).

Illustrative Synthetic Pathway: From Phthalide to 1,3-Dihydroisobenzofuran-5-ol

Synthesis Phthalide 5-Hydroxyphthalide Intermediate Diol Intermediate Phthalide->Intermediate Reduction (e.g., LiAlH₄ or NaBH₄/AlCl₃) Final_Product 1,3-Dihydroisobenzofuran-5-ol Intermediate->Final_Product Cyclization (Acid-catalyzed dehydration)

Caption: A generalized synthetic scheme for the preparation of 1,3-Dihydroisobenzofuran-5-ol.

The Central Role of 1,3-Dihydroisobenzofuran-5-ol in the Synthesis of Citalopram

The most prominent and well-documented application of 1,3-Dihydroisobenzofuran-5-ol in medicinal chemistry is its role as a key precursor in the industrial synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and anxiety disorders.[2][3][4][5][6]

The synthesis of citalopram from 5-hydroxyphthalide, which is derived from 1,3-dihydroisobenzofuran-5-ol, involves a multi-step sequence that highlights the strategic importance of this intermediate.[2] The phenolic hydroxyl group is typically converted to a more versatile functional group, such as a triflate or a halide, to enable the introduction of the crucial cyano group at the 5-position.

Experimental Protocol: Conversion of 5-Hydroxyphthalide to a Key Citalopram Intermediate

Objective: To outline a representative procedure for the conversion of 5-hydroxyphthalide to a key intermediate in the synthesis of citalopram. This protocol is illustrative and based on established chemical transformations.

Materials:

  • 5-Hydroxyphthalide

  • Triflic anhydride (Tf₂O) or a suitable halogenating agent (e.g., POBr₃)

  • Pyridine or another suitable base

  • Anhydrous dichloromethane (DCM) or another appropriate aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5-hydroxyphthalide and anhydrous DCM under an inert atmosphere.

  • Basification: The solution is cooled to 0 °C in an ice bath, and pyridine is added dropwise.

  • Activation of the Hydroxyl Group: A solution of triflic anhydride in anhydrous DCM is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, the corresponding 5-triflyloxyphthalide, is purified by column chromatography on silica gel.

This activated intermediate is then carried forward in the synthesis of citalopram, where the triflate group is displaced by a cyanide nucleophile, typically using a palladium-catalyzed cyanation reaction.[2]

Logical Workflow for Citalopram Synthesis from 1,3-Dihydroisobenzofuran-5-ol

Citalopram_Synthesis start 1,3-Dihydroisobenzofuran-5-ol step1 Oxidation start->step1 phthalide 5-Hydroxyphthalide step1->phthalide step2 Activation of Hydroxyl Group (e.g., Triflation) phthalide->step2 activated_phthalide 5-Triflyloxyphthalide step2->activated_phthalide step3 Grignard Addition 1 (p-fluorophenylmagnesium bromide) activated_phthalide->step3 intermediate1 Diol Intermediate step3->intermediate1 step4 Grignard Addition 2 (3-(dimethylamino)propylmagnesium chloride) intermediate1->step4 intermediate2 Triol Intermediate step4->intermediate2 step5 Cyclization and Cyanation intermediate2->step5 citalopram Citalopram step5->citalopram

Caption: A simplified workflow illustrating the key transformations in the synthesis of Citalopram starting from 1,3-Dihydroisobenzofuran-5-ol.

Broader Context: Biological Activities of the 1,3-Dihydroisobenzofuran Scaffold

While 1,3-Dihydroisobenzofuran-5-ol is primarily valued as a synthetic intermediate, the broader family of 1,3-dihydroisobenzofurans has been reported to possess a range of biological activities.[7] This provides a compelling rationale for the derivatization of 1,3-Dihydroisobenzofuran-5-ol to generate libraries of novel compounds for biological screening. The phenolic hydroxyl group serves as an ideal starting point for creating a diverse set of analogs with modified polarity, hydrogen bonding capabilities, and steric profiles.

Table 1: Reported Biological Activities of Dihydroisobenzofuran Derivatives

Biological ActivityReference Compound/ClassKey Structural Features
Antifungal(+)-ConocarpanDihydroisobenzofuran lignan
Antimalarial(+)-DecursivineAlkaloid with a dihydroisobenzofuran moiety
AnticancerVarious synthetic derivativesOften with substitutions on the aromatic ring
AntioxidantPhenolic dihydroisobenzofuransPresence of a phenolic hydroxyl group

Future Perspectives and Conclusion

The role of 1,3-Dihydroisobenzofuran-5-ol in medicinal chemistry is firmly established through its application in the synthesis of the blockbuster drug citalopram. Its value as a key intermediate underscores the importance of developing efficient and scalable synthetic routes to this molecule. Beyond its use in established drug syntheses, the inherent reactivity of the phenolic hydroxyl group, coupled with the privileged nature of the dihydroisobenzofuran scaffold, presents significant opportunities for future drug discovery efforts. The strategic derivatization of 1,3-Dihydroisobenzofuran-5-ol to explore new chemical space and identify novel bioactive compounds remains a promising avenue for medicinal chemists. This technical guide highlights the critical, albeit often behind-the-scenes, role of this versatile building block in the creation of life-changing medicines.

References

  • Kaur, N., Devi, M., Verma, Y., & Jangid, N. K. (n.d.). Synthesis of 1,3-dihydroisobenzofuran-5-ol and 1,3-dihydroisobenzofuran-4-ol. In Applications of metal and non-metal catalysts for the synthesis of oxygen containing five-membered polyheterocylces: a mini review. ResearchGate. [Link]

  • Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 599. [Link]

  • F. Hoffmann-La Roche AG. (2005). Benzofuran derivatives, process for their preparation and intermediates thereof.
  • Al-Majdhoub, Z. O., & Al-Amiery, A. A. (2022). Bioactive Compounds from Natural Sources II. Molecules, 27(15), 4993. [Link]

  • Hunan First Normal University. (2021). A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.
  • Li, Y., et al. (2020). Stereoselective Synthesis of 4,5-Dihydroisoxazole Derivatives from 1,1-Dicyanocyclopropanes and Hydroxylamine Hydrochloride. Molecules, 25(1), 196. [Link]

  • Hammond, M. L., et al. (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 32(5), 1006–1020. [Link]

  • (n.d.). Some representative 1,3-dihydroisobenzofuran derivatives showing biologically activities. ResearchGate. [Link]

  • Salehi, B., et al. (2022). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Molecules, 27(23), 8258. [Link]

  • Wang, Y., et al. (2023). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development, 27(10), 1836–1843. [Link]

  • Zhang, L., et al. (2022). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 27(18), 6049. [Link]

  • International Flavors & Fragrances Inc. (2015). 3-methyl-benzofuran-5-ol and its use in perfume compositions.
  • Pinto, D. C. G. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(4), 1805. [Link]

  • Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26036-26051. [Link]

  • H. Lundbeck A/S. (2004). METHOD FOR THE PREPARATION OF CITALOPRAM.
  • Cipla Limited. (2004).
  • Shanghai Aobo Pharm-Tech Co., Ltd. (2020). Synthesis method of citalopram intermediate.
  • Vamanu, E. (Ed.). (2022). Bioactive Compounds from Natural Products. MDPI. [Link]

Sources

A Technical Guide to the Physicochemical Characteristics of 1,3-Dihydroisobenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1,3-dihydroisobenzofuran-5-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific analog, this document synthesizes information from the core 1,3-dihydroisobenzofuran scaffold with established principles of physical organic chemistry to present a robust profile. The guide covers the compound's chemical identity, predicted and extrapolated physicochemical characteristics such as acidity (pKa), lipophilicity (logP), and solubility, and their implications for drug development. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring scientific integrity and providing a practical framework for researchers. This document is intended to serve as a foundational resource for scientists investigating the potential of 1,3-dihydroisobenzofuran derivatives as therapeutic agents.

Introduction: The Scientific Imperative

The 1,3-dihydroisobenzofuran scaffold is a structural motif present in various biologically active molecules and natural products.[1] Its unique constrained ether linkage and aromatic character make it a valuable building block in the design of novel therapeutic agents. The introduction of a hydroxyl group at the 5-position, yielding 1,3-dihydroisobenzofuran-5-ol, significantly alters the electronic and steric properties of the parent molecule, introducing a phenolic moiety that can engage in crucial hydrogen bonding interactions with biological targets and influence metabolic pathways.

Understanding the fundamental physicochemical properties of a drug candidate is a cornerstone of modern drug discovery, directly impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] Properties such as solubility, lipophilicity, and ionization state govern a molecule's ability to traverse biological membranes, interact with target proteins, and avoid off-target effects. This guide provides an in-depth examination of these key characteristics for 1,3-dihydroisobenzofuran-5-ol, offering both predicted values and the experimental methodologies required for their validation.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the foundation upon which all physicochemical analysis is built. 1,3-Dihydroisobenzofuran-5-ol, also known as 5-hydroxyphthalan, consists of a bicyclic structure where a furan ring is fused to a benzene ring, with a hydroxyl group substituted on the aromatic ring.

While a specific CAS Number for 1,3-dihydroisobenzofuran-5-ol is not readily found in major chemical databases, its existence is noted in synthetic chemistry literature.[3] For clarity, the CAS Number for the parent scaffold, 1,3-dihydroisobenzofuran, is 496-14-0.[4]

Table 1: Chemical Identity of 1,3-Dihydroisobenzofuran-5-ol

IdentifierValueSource
IUPAC Name 1,3-Dihydroisobenzofuran-5-olIUPAC Nomenclature
Synonyms 5-HydroxyphthalanCommon Chemical Names
CAS Number Not Available-
Molecular Formula C₈H₈O₂Calculated
Molecular Weight 136.15 g/mol Calculated
Canonical SMILES C1C(OC2=CC=C(O)C=C12)Structure-based

Diagram 1: Chemical Structure of 1,3-Dihydroisobenzofuran-5-ol

Caption: 2D structure of 1,3-dihydroisobenzofuran-5-ol.

Core Physicochemical Properties: A Predictive Analysis

The following section details the key physicochemical properties of 1,3-dihydroisobenzofuran-5-ol. Where experimental data is unavailable, scientifically grounded predictions are provided based on the molecule's structure and data from analogous compounds.

Acidity (pKa)

The phenolic hydroxyl group is the primary acidic center in the molecule. Its pKa value is critical as it determines the ionization state of the molecule at physiological pH (approx. 7.4), which in turn profoundly affects solubility, permeability, and target binding.

  • Expertise & Experience: The pKa of phenol in water is approximately 9.95. The electron-donating nature of the alkyl ether fused to the ring would be expected to slightly increase the pKa (making it less acidic) compared to phenol. Therefore, a predicted pKa in the range of 10.0 - 10.5 is a reasonable starting point for experimental verification. Computational methods, specifically those employing density functional theory (DFT) with a polarizable continuum model (PCM), have shown high accuracy in predicting pKa values for phenolic compounds.[5]

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADMET properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • Expertise & Experience: The parent compound, 1,3-dihydroisobenzofuran, has a reported LogP of 1.76.[5] The addition of a hydroxyl group significantly increases polarity and hydrogen bonding capacity, which will decrease the LogP value. A reasonable estimated LogP for 1,3-dihydroisobenzofuran-5-ol would be in the range of 1.0 - 1.5 . Since the molecule is acidic, its distribution coefficient (LogD) will be pH-dependent. At physiological pH, a small fraction of the molecule will be ionized, leading to a slightly lower LogD than its LogP.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a major hurdle in drug development.

  • Expertise & Experience: The presence of the polar hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, is expected to confer a moderate degree of aqueous solubility, especially when compared to the parent phthalan scaffold. However, the overall molecule remains largely hydrophobic. The solubility will be lowest at acidic pH and will increase significantly as the pH approaches and surpasses the pKa of the phenolic hydroxyl group due to the formation of the more soluble phenolate salt.

Table 2: Summary of Predicted Physicochemical Properties

PropertyPredicted Value / StateRationale / Notes
Physical State SolidThe presence of a polar hydroxyl group allows for hydrogen bonding, likely leading to a higher melting point than the parent liquid phthalan.
Melting Point (°C) Not AvailableExpected to be significantly higher than the parent compound.
Boiling Point (°C) Not AvailableExpected to be significantly higher than the parent compound.
pKa 10.0 - 10.5Based on the pKa of phenol, with consideration of the electron-donating effect of the fused ether ring.
LogP 1.0 - 1.5Estimated based on the LogP of the parent phthalan scaffold and the hydrophilic contribution of a hydroxyl group.
Aqueous Solubility Poor to ModerateExpected to be low in acidic and neutral pH, but will increase at pH > 10.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, predicted values must be confirmed by empirical measurement. The following section provides detailed, self-validating protocols for determining the key physicochemical properties of 1,3-dihydroisobenzofuran-5-ol.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid 1,3-dihydroisobenzofuran-5-ol to a series of glass vials containing aqueous buffer solutions of different pH values (e.g., pH 2.0, 5.0, 7.4, and 10.0). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw a sample from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

Diagram 2: Workflow for Shake-Flask Solubility Determination

A Add excess solid to buffer B Equilibrate in shaker bath (24-48h, constant T) A->B C Centrifuge to separate solid and supernatant B->C D Sample supernatant C->D E Quantify concentration via HPLC-UV D->E F Determine Solubility E->F

Caption: Step-by-step workflow for the shake-flask solubility assay.

Determination of Lipophilicity (LogP)

The LogP can be determined by measuring the distribution of the compound between n-octanol and water.

Methodology:

  • Preparation: Prepare a stock solution of 1,3-dihydroisobenzofuran-5-ol in n-octanol.

  • Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of water (or a buffer at a pH well below the pKa, e.g., pH 5, to ensure the compound is in its neutral form) in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period to facilitate partitioning between the two phases, and then allow the layers to separate completely. Centrifugation can aid in a clean separation.

  • Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Implications for Drug Development

The physicochemical profile of 1,3-dihydroisobenzofuran-5-ol has significant implications for its potential as a drug candidate.

  • Absorption: The predicted LogP value of 1.0 - 1.5 is within the range generally considered favorable for oral absorption via passive diffusion. However, its moderate solubility could be a limiting factor.

  • Distribution: A moderate LogP suggests that the compound is likely to distribute into tissues but may not excessively accumulate in fatty tissues, which can be a concern for compounds with very high lipophilicity.

  • Target Engagement: The phenolic hydroxyl group is a key feature for target interaction. It can act as a hydrogen bond donor and acceptor, which is often crucial for high-affinity binding to protein targets.

  • Metabolism: Phenolic moieties are susceptible to Phase II metabolism, particularly glucuronidation. This could represent a primary route of clearance for the compound, which would need to be investigated in metabolic stability assays.

  • Formulation: The pH-dependent solubility offers opportunities for formulation strategies. For example, forming a salt at high pH could be a viable approach to develop an intravenous formulation.

Conclusion

1,3-Dihydroisobenzofuran-5-ol presents a physicochemical profile that warrants further investigation in a drug discovery context. Its predicted moderate lipophilicity and the presence of a key hydrogen-bonding phenolic group are promising features. However, the anticipated moderate and pH-dependent aqueous solubility, along with potential metabolic liabilities associated with the phenol group, are critical aspects that must be empirically determined and addressed. The experimental protocols outlined in this guide provide a clear and robust pathway for obtaining the necessary data to build a comprehensive understanding of this molecule and to guide the design of future analogs with optimized drug-like properties.

References

  • PubChem. (n.d.). 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). 1,3-DIHYDROISOBENZOFURAN-1-OL | CAS#:59868-79-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dihydroisobenzofuran-5-ol and 1,3-dihydroisobenzofuran-4-ol. Retrieved from [Link]

  • Suhail, F. S. A. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. Journal of Kufa for Chemical Sciences, 4(2).
  • Shayan, M., et al. (2022). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry.
  • PubChem. (n.d.). 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 559.
  • Pharmaffiliates. (n.d.). 1-(3-(Dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.
  • ResearchGate. (2021). Cocrystallization of 5-fluorouracil and L-phenylalanine: The first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting the perfected in vitro/vivo pharmaceutical properties.
  • LookChem. (n.d.). Cas 59868-79-0,1,3-Dihydroisobenzofuran-1β-ol. Retrieved from [Link]

  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025).
  • SIELC Technologies. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxypentanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • Le, T. H., et al. (2020). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Vietnam Journal of Science and Technology.
  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 1,3-Dihydroisobenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,3-Dihydroisobenzofuran-5-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable heterocyclic compound. We understand that navigating synthetic pathways can present unique challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the causality behind our recommendations, empowering you to make informed decisions in the laboratory.

Overview of the Primary Synthetic Route

The most common and direct route to 1,3-Dihydroisobenzofuran-5-ol is the reduction of its corresponding lactone, 5-hydroxyphthalide. A phthalide is a bicyclic chemical compound that consists of a benzene ring fused to a lactone ring.[1] The success of this synthesis hinges on the selective reduction of the carbonyl group within the lactone without causing the cleavage of the ether linkage or other unwanted side reactions.

The choice of reducing agent is the most critical parameter influencing the reaction's outcome. Strong, unselective reducing agents can lead to over-reduction and ring-opening, while overly mild agents may result in low conversion rates.

Synthesis_Pathway cluster_reaction Reduction Step Start 5-Hydroxyphthalide Reagent Reducing Agent (e.g., BH₃·THF, DIBAL-H) Start->Reagent 1. Add to reaction Product 1,3-Dihydroisobenzofuran-5-ol SideProduct 4-(Hydroxymethyl)benzene-1,3-diol (Over-reduction Product) Reagent->Product 2. Selective Carbonyl Reduction Reagent->SideProduct Unwanted Side Reaction (Ring Cleavage) Solvent Anhydrous Solvent (e.g., THF)

Caption: General synthetic pathway for 1,3-Dihydroisobenzofuran-5-ol.

Troubleshooting Guide & Optimization Strategies

This section addresses common problems encountered during the synthesis. Each question represents a real-world challenge, followed by a detailed explanation and actionable solutions.

Q1: My reaction has stalled, and I'm seeing a low conversion of the 5-hydroxyphthalide starting material. What's causing this?

A1: Low conversion is typically traced back to three primary factors: reagent activity, reaction conditions, or stoichiometry.

  • Reagent Inactivity: Hydride-based reducing agents (e.g., Borane-THF complex, DIBAL-H) are extremely sensitive to moisture. The use of a non-anhydrous solvent or exposure of the reagent to atmospheric moisture will quench it, rendering it ineffective.

    • Solution: Always use freshly distilled, anhydrous solvents (like THF) under an inert atmosphere (Nitrogen or Argon). Ensure your glassware is rigorously dried. It is also advisable to titrate the reducing agent before use to confirm its molarity.

  • Sub-optimal Temperature: The reduction of lactones is temperature-dependent. If the temperature is too low, the reaction rate may be impractically slow.

    • Solution: While initial addition of the reducing agent is often done at 0°C or lower to control exotherms, the reaction may need to be gently warmed to room temperature or even refluxed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Phenolic Interference: The free hydroxyl group on your starting material is acidic and will react with the hydride reagent, consuming at least one equivalent. If this is not accounted for, you will have an insufficient amount of reagent to perform the desired lactone reduction.

    • Solution: Increase the stoichiometry of the reducing agent. A minimum of 2.0-2.5 equivalents is recommended to account for both the deprotonation of the phenol and the reduction of the carbonyl.

Q2: My crude product analysis (NMR/LC-MS) shows a significant amount of an undesired side product, 4-(hydroxymethyl)benzene-1,3-diol. How can I prevent this?

A2: The formation of this diol is a classic sign of over-reduction. This occurs when the furan ring's ether bond is cleaved after the initial carbonyl reduction. This is highly dependent on the choice and handling of the reducing agent.

  • Cause: Highly reactive reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄), are aggressive enough to readily open the cyclic ether. Even with milder reagents like Borane (BH₃), prolonged reaction times or elevated temperatures can promote this side reaction.

  • Prevention Strategy 1 (Milder Reagents): Avoid using LiAlH₄. Borane-THF complex (BH₃·THF) or Diisobutylaluminium hydride (DIBAL-H) at low temperatures are known to be more selective for the reduction of lactones to cyclic ethers.

  • Prevention Strategy 2 (Controlled Conditions): When using BH₃·THF, perform the addition at 0°C and then allow the reaction to slowly warm to room temperature. Do not apply excessive heat unless TLC analysis shows a stalled reaction with no side product formation. For DIBAL-H, the reaction is typically run at very low temperatures (e.g., -78°C) to prevent over-reduction.

  • Prevention Strategy 3 (Protecting Group): An excellent, albeit longer, route is to protect the phenolic hydroxyl group before the reduction step. Converting the phenol to a benzyl (Bn) or silyl (e.g., TBDMS) ether prevents it from reacting with the hydride and can improve solubility and chromatographic behavior. The protecting group is then removed in a final step after the lactone has been successfully reduced. This multi-step process often provides a much cleaner product and a higher overall yield.[2]

Troubleshooting_Tree cluster_low_yield Low Yield / Incomplete Reaction cluster_side_product Side Product Formation Start Problem Observed LY_Root Low Conversion Start->LY_Root SP_Root Over-reduction to Diol Start->SP_Root LY_C1 Check Reagent Activity (Moisture Sensitivity) LY_Root->LY_C1 LY_C2 Optimize Temperature (Too Low?) LY_Root->LY_C2 LY_C3 Adjust Stoichiometry (Account for Phenol) LY_Root->LY_C3 SP_S1 Use Milder Reagent (e.g., BH₃ instead of LiAlH₄) SP_Root->SP_S1 SP_S2 Control Temperature (Low Temp Addition) SP_Root->SP_S2 SP_S3 Consider Protecting Group (e.g., -OTBDMS, -OBn) SP_Root->SP_S3

Caption: Decision tree for troubleshooting common synthesis issues.

Q3: I'm struggling with the purification of the final product. Column chromatography gives poor separation and streaky bands. What is the best practice?

A3: The phenolic hydroxyl group in 1,3-Dihydroisobenzofuran-5-ol makes it quite polar and capable of strong interactions with silica gel, which is acidic. This often leads to "streaking" or tailing on TLC plates and poor separation during column chromatography.

  • Technique 1 (Modified Eluent): Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid to your eluent system (e.g., Ethyl Acetate/Hexanes). The modifier protonates the silica surface and competes for hydrogen bonding sites, resulting in sharper bands and better separation.

  • Technique 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase. Neutral alumina can sometimes provide better results for polar, acid-sensitive compounds. Alternatively, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is an excellent option for purifying polar compounds.[3]

  • Technique 3 (Purification Post-Protection): As mentioned in A2, if you use a protecting group strategy, the protected intermediate will be much less polar and will behave ideally during standard silica gel chromatography. This is often the most robust method for achieving high purity.

Recommended Protocol and Data

While several methods exist, reduction with Borane-Tetrahydrofuran complex (BH₃·THF) offers a reliable balance between reactivity and selectivity for this transformation.

Detailed Experimental Protocol: Reduction of 5-Hydroxyphthalide with BH₃·THF
  • Preparation: Under an inert atmosphere (N₂), add 5-hydroxyphthalide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF, ~0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BH₃·THF in THF (2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The product should have a higher Rf than the starting material.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0°C and very carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent of Hexanes and Ethyl Acetate (consider adding 0.5% acetic acid to the eluent).

Data Summary: Comparison of Reducing Agents
Reducing AgentStoichiometry (eq.)Typical SolventTemperatureYield RangeKey Considerations & Trustworthiness
BH₃·THF 2.0 - 2.5THF0°C to RT75-90%Recommended Method. Good selectivity, but moisture-sensitive. Stoichiometry must account for the acidic phenol.
DIBAL-H 2.5 - 3.0THF, Toluene-78°C to RT70-85%Good selectivity at low temperatures. Can be prone to over-reduction if warmed too quickly. Requires careful temperature control.
LiAlH₄ 1.5 - 2.0THF, Diethyl Ether0°C to RT20-50%Not Recommended. Highly reactive and difficult to control. Prone to significant over-reduction, leading to ring-opened diol as the major product.[4]
NaBH₄ > 5.0THF/MeOHReflux< 20%Generally too mild for lactone reduction under standard conditions. Requires harsh conditions or special activators, leading to low yields and side reactions.

Frequently Asked Questions (FAQs)

  • Q: Are there alternative synthetic routes to 1,3-dihydroisobenzofurans that don't start from a phthalide?

    • A: Yes, other methods have been developed, though they may not be as direct for this specific substituted pattern. These include palladium-catalyzed cyclization of o-alkynyl benzyl alcohol compounds or iodine-mediated cyclization of 2-vinylbenzyl alcohols.[5][6] These routes are valuable for creating diverse derivatives but may require more complex starting materials for the synthesis of the 5-hydroxy variant.

  • Q: What is the stability of the final product, and how should it be stored?

    • A: 1,3-Dihydroisobenzofuran-5-ol contains a phenol, which can be susceptible to air oxidation over time, potentially leading to coloration (e.g., turning pink or brown). For long-term storage, it is best to keep the solid product under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated.

  • Q: What is the expected appearance of the final product?

    • A: Pure 1,3-Dihydroisobenzofuran-5-ol should be a white to off-white solid. Any significant coloration may indicate the presence of oxidized impurities.

References

  • Kobayashi, K., & Shik, K. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 599. [Link]

  • Moitessier, C., Rifai, A., Danjou, P. E., & Cazier-Dennin, F. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: Toward the emergence of new building blocks. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). 1,3-Dihydroisobenzofuran. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.
  • Google Patents. (n.d.). US3407216A - Method for reducing phthalide content of phthalic anhydride.
  • ResearchGate. (n.d.). Protection of 4,5-dihydroisobenzofuran-5-ol (3). Retrieved from [Link]

  • Carrasco, M. (2014). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. Molecules, 19(7), 9627-9698. [Link]

  • SIELC Technologies. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

  • Osborn, H. M. I., & Sweeney, J. B. (1997). The reduction of phthalimides with sodium borohydride. The Journal of Organic Chemistry, 62(15), 5081-5084. [Link]

Sources

Technical Support Center: Minimizing Product Degradation During the Workup of 1,3-Dihydroisobenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3-Dihydroisobenzofuran-5-ol. As a phenolic compound with a dihydroisobenzofuran core, this molecule is susceptible to degradation during standard workup procedures, leading to reduced yields and impure final products. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these challenges and ensure the integrity of your product.

I. Understanding the Instability of 1,3-Dihydroisobenzofuran-5-ol

The key to successfully handling 1,3-Dihydroisobenzofuran-5-ol lies in understanding its chemical vulnerabilities. The primary degradation pathways are oxidation of the phenol group and potential acid or base-catalyzed reactions of the dihydroisobenzofuran ring system.

Oxidation: The electron-rich phenol ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or elevated temperatures. This process can lead to the formation of colored quinone-type byproducts, which are often difficult to remove.

Acid/Base Sensitivity: While detailed studies on the pH stability of the 1,3-dihydroisobenzofuran ring are limited, related structures can be sensitive to strong acidic or basic conditions.[1] Such conditions, sometimes employed during aqueous workups, can potentially lead to ring-opening or other rearrangements.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup of 1,3-Dihydroisobenzofuran-5-ol, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Product discoloration (e.g., pink, purple, brown) upon exposure to air. Oxidation of the phenolic hydroxyl group to form colored quinone-type impurities.Work under an inert atmosphere: Handle the compound under nitrogen or argon to minimize contact with oxygen.[2][3] • Use degassed solvents: Solvents can contain dissolved oxygen. Degas all solvents used in the workup by sparging with an inert gas or by freeze-pump-thaw cycles. • Add an antioxidant: Consider adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) to the reaction mixture before workup or to the extraction solvents.
Low isolated yield after aqueous workup. 1. Product degradation: Exposure to non-neutral pH during extraction. 2. Incomplete extraction: The compound may have some water solubility, especially if the aqueous layer is basic. 3. Emulsion formation: Difficult to break emulsions can trap the product.1. Maintain neutral pH: Use deionized water for washes and avoid strongly acidic or basic solutions. If an acid or base wash is necessary, use dilute solutions and minimize contact time. 2. Back-extraction: If a basic wash was used, re-acidify the aqueous layer to a neutral pH and back-extract with an organic solvent to recover any dissolved product. 3. Brine wash: Use a saturated sodium chloride solution to help break emulsions and reduce the solubility of the organic product in the aqueous layer.
Multiple spots on TLC after workup, including baseline material. 1. Oxidative degradation: Formation of polar, colored byproducts that may stick to the baseline. 2. Incomplete reaction: Presence of starting materials. 3. Formation of other byproducts: Depending on the synthetic route, other side products may be present.1. TLC visualization: Use a combination of UV visualization and a phenol-specific stain (e.g., ferric chloride or p-anisaldehyde) to identify phenolic compounds and potential degradation products.[4][5] Oxidized impurities may appear as colored spots without staining. 2. Purification: Employ flash column chromatography with a minimally polar solvent system to separate the desired product from more polar impurities. Running the column under a slight positive pressure of inert gas can also help prevent on-column oxidation.
Product decomposes during solvent evaporation. Thermal degradation: The compound may be sensitive to heat.Use a rotary evaporator at low temperature: Keep the water bath temperature as low as possible (e.g., 30-40 °C) and use a high-vacuum pump to remove the solvent efficiently. • Inert atmosphere: If possible, bleed an inert gas into the rotary evaporator instead of air when bringing the flask back to atmospheric pressure.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store 1,3-Dihydroisobenzofuran-5-ol to prevent degradation?

A1: For long-term storage, it is recommended to store the compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal) and protected from light. For short-term storage, a desiccator at room temperature may be sufficient, but an inert atmosphere is always preferred.

Q2: I see a new, more polar spot on my TLC plate after letting my sample sit on the bench for a while. What is it likely to be?

A2: This is a classic sign of oxidative degradation. The more polar spot is likely a quinone or a related oxidized species formed from the reaction of the phenol with atmospheric oxygen.

Q3: Can I use a strong base like sodium hydroxide to extract my product into the aqueous phase?

A3: While the phenolic proton is acidic and will be deprotonated by a strong base, this is generally not recommended for 1,3-Dihydroisobenzofuran-5-ol. The resulting phenoxide may be even more susceptible to oxidation. Furthermore, the stability of the dihydroisobenzofuran ring under strongly basic conditions is not well-established and could be a risk. A mild bicarbonate wash to remove acidic impurities is a safer alternative.

Q4: What are some suitable solvent systems for the purification of 1,3-Dihydroisobenzofuran-5-ol by column chromatography?

A4: A good starting point for column chromatography would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. The exact ratio will depend on the polarity of any impurities. It is advisable to determine the optimal solvent system by TLC first.

IV. Optimized Workup and Purification Protocol

This protocol is designed to minimize exposure to air and harsh conditions, thereby preserving the integrity of 1,3-Dihydroisobenzofuran-5-ol.

A. Inert Atmosphere Workup

For highly sensitive reactions or when maximum purity is required, performing the entire workup under an inert atmosphere is recommended. This involves using Schlenk line techniques or a glovebox.[2][3]

Experimental Workflow for Inert Atmosphere Workup

cluster_reaction Reaction cluster_workup Inert Atmosphere Workup cluster_purification Purification Reaction Reaction producing 1,3-Dihydroisobenzofuran-5-ol Quench Quench reaction (degassed solution) Reaction->Quench Transfer Transfer to separatory funnel (under inert gas) Quench->Transfer Extract Liquid-liquid extraction (degassed solvents) Transfer->Extract Dry Dry organic layer (anhydrous Na2SO4) Extract->Dry Filter Filter under inert atmosphere Dry->Filter Evaporate Solvent removal (rotary evaporator with inert gas bleed) Filter->Evaporate Chromatography Inert atmosphere column chromatography Evaporate->Chromatography Product Pure 1,3-Dihydroisobenzofuran-5-ol Chromatography->Product

Caption: Inert atmosphere workup workflow.

Step-by-Step Protocol:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Degas all solvents (water, organic solvents for extraction) by sparging with nitrogen or argon for at least 30 minutes.

  • Quenching: Cool the reaction mixture to the appropriate temperature and quench with a degassed aqueous solution (e.g., saturated ammonium chloride or water).

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel that has been purged with inert gas. Add the degassed organic extraction solvent and perform the extraction.

  • Washing: Wash the organic layer with degassed deionized water or brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution through a cannula or a filter stick under a positive pressure of inert gas to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator. Once the solvent is removed, break the vacuum by introducing inert gas into the system.

B. Benchtop Workup with Precautions

If an inert atmosphere setup is not available, the following precautions can be taken to minimize degradation:

Decision Tree for Benchtop Workup

Start Reaction Workup Start Aqueous_Workup Perform aqueous workup (use degassed solvents if possible) Start->Aqueous_Workup Check_Color Observe color of organic layer Aqueous_Workup->Check_Color No_Color No significant color change Check_Color->No_Color No Color_Change Significant color change (pink/brown) Check_Color->Color_Change Yes Proceed Proceed to drying and solvent removal No_Color->Proceed Troubleshoot Consider adding antioxidant (e.g., BHT) to future workups Color_Change->Troubleshoot Dry Dry over Na2SO4 Proceed->Dry Evaporate Evaporate solvent at low temperature Dry->Evaporate Purify Purify immediately by column chromatography Evaporate->Purify Product Final Product Purify->Product

Sources

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Dihydroisobenzofuran Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The dihydroisobenzofuran scaffold, a recurring motif in numerous natural products, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent antitumor properties.[1][2] This guide provides a comprehensive comparative study of the cytotoxic effects of various dihydroisobenzofuran isomers, offering researchers, scientists, and drug development professionals a detailed analysis of their therapeutic potential. By examining experimental data and elucidating the underlying mechanisms of action, this document aims to inform the rational design of novel, highly effective anticancer agents.

Introduction to Dihydroisobenzofurans and Their Therapeutic Promise

Dihydroisobenzofurans are a class of heterocyclic compounds characterized by a fused benzene and dihydrofuran ring system.[2] Their structural diversity, arising from various substitution patterns and stereochemical arrangements, leads to a wide spectrum of biological activities.[3] Several natural and synthetic dihydroisobenzofuran derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, making them attractive candidates for further investigation and development as chemotherapeutic agents.[2][4] Understanding the structure-activity relationships (SAR) among different isomers is crucial for optimizing their potency and selectivity, a key challenge in cancer drug development.[3]

Comparative Cytotoxicity of Dihydroisobenzofuran Isomers

The cytotoxic efficacy of dihydroisobenzofuran isomers can vary significantly based on their stereochemistry and substitution patterns. This section presents a comparative analysis of the cytotoxic effects of prominent dihydroisobenzofuran isomers against various cancer cell lines, with a focus on their half-maximal inhibitory concentrations (IC50).

Pestacin vs. Isopestacin: A Tale of Two Isomers

Pestacin and Isopestacin, two isomers isolated from the endophytic fungus Pestalotiopsis microspora, provide a compelling case study in the differential cytotoxicity of dihydroisobenzofuran isomers. While both compounds exhibit antioxidant properties, their cytotoxic profiles against cancer cells show notable differences.

IsomerCancer Cell LineIC50 (µM)Reference
Pestacin Murine Leukemia (P388)3.34[5]
Isopestacin Not extensively reported-

The available data suggests that Pestacin possesses moderate cytotoxic activity against leukemia cells. The structural difference between Pestacin and Isopestacin lies in the position of a hydroxyl group on the isobenzofuranone core, which likely influences their interaction with biological targets.

Enantioselectivity in Cytotoxicity

Chirality plays a pivotal role in the biological activity of many therapeutic agents, and dihydroisobenzofurans are no exception.[6][7] The spatial arrangement of substituents can dramatically affect a molecule's binding affinity to its target, leading to significant differences in the cytotoxic potency of enantiomers.

While specific comparative studies on a broad range of dihydroisobenzofuran enantiomers are limited, research on analogous chiral compounds has consistently demonstrated that one enantiomer is often significantly more active than its mirror image.[8][9] This underscores the importance of stereoselective synthesis and evaluation in the development of dihydroisobenzofuran-based anticancer drugs.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of dihydroisobenzofuran isomers are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is orchestrated by a complex network of signaling pathways.

Induction of Apoptosis via the Intrinsic Pathway

Evidence suggests that dihydroisobenzofuran derivatives trigger the intrinsic apoptotic pathway, which is initiated by intracellular stress signals and converges at the mitochondria.

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: Dihydroisobenzofurans can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[10][11] This disruption leads to mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Activation Cascade: MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[12] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3][12]

cluster_0 Dihydroisobenzofuran Isomer cluster_1 Mitochondrial Apoptosis Pathway Dihydroisobenzofuran Dihydroisobenzofuran Isomer Bcl2 Anti-apoptotic Bcl-2 family Dihydroisobenzofuran->Bcl2 Inhibition Bax Pro-apoptotic Bax/Bak Dihydroisobenzofuran->Bax Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibition Bax->MOMP CytochromeC Cytochrome c release MOMP->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase37 Caspase-3, -7 (Effector) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by dihydroisobenzofuran isomers.

Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway

In addition to directly inducing apoptosis, some dihydroisobenzofuran derivatives may exert their cytotoxic effects by inhibiting pro-survival signaling pathways that are often hyperactive in cancer cells. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14][15]

By inhibiting key components of this pathway, dihydroisobenzofurans can suppress the pro-survival signals that enable cancer cells to evade apoptosis and proliferate uncontrollably.

cluster_0 Dihydroisobenzofuran Isomer cluster_1 PI3K/Akt/mTOR Signaling Pathway Dihydroisobenzofuran Dihydroisobenzofuran Isomer PI3K PI3K Dihydroisobenzofuran->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival A Seed Cells B Treat with Isomers A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium. [16][17][18][19] Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which contains a substrate and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light. During this time, LDH catalyzes the conversion of the substrate, leading to the reduction of the tetrazolium salt into a colored formazan product.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH release, which is proportional to the number of dead cells, and calculate the percentage of cytotoxicity.

A Culture & Treat Cells B Collect Supernatant A->B C LDH Reaction B->C D Incubate C->D E Stop Reaction D->E F Measure Absorbance E->F G Calculate Cytotoxicity F->G

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V-FITC/PI Apoptosis Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. [1][20][21]It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the dihydroisobenzofuran isomers as described previously.

  • Cell Harvesting: Harvest both adherent and suspension cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

A Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V/PI C->D E Incubate D->E F Flow Cytometry Analysis E->F G Quantify Apoptosis F->G

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Conclusion and Future Directions

This guide has provided a comparative overview of the cytotoxic effects of dihydroisobenzofuran isomers, highlighting the critical role of stereochemistry and substitution patterns in their anticancer activity. The induction of apoptosis via the intrinsic pathway and the potential inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR cascade, appear to be key mechanisms underlying their cytotoxicity.

Future research should focus on a more comprehensive and direct comparison of a wider range of dihydroisobenzofuran isomers, including their enantiomers, against a broad panel of cancer cell lines. Elucidating the precise molecular targets and further dissecting the signaling pathways involved will be crucial for the rational design of next-generation dihydroisobenzofuran-based anticancer drugs with enhanced potency and selectivity. The detailed experimental protocols provided herein offer a standardized framework for such investigations, ensuring the generation of robust and comparable data.

References

Click to expand
  • Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Cytotoxicity (IC 50 , mM) of compounds 1−13 against cancer cell lines. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • (PDF) Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Mechanisms of Caspase Activation. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. Retrieved January 23, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Stereoisomerism in Chemistry and Drug Development: Optical, Geometrical, and Conformational Isomers. (2025). Bentham Science. Retrieved January 23, 2026, from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Dimer formation drives the activation of the cell death protease caspase 9. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Inhibition of PI3K/Akt/mTOR signaling by natural products. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • Bcl-2 family. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Relationship between inhibition of pI3K/Akt/mTOR signaling pathway and... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Retrieved January 23, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Stereoisomerism. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • 'Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. (2021). BUE Scholar. Retrieved January 23, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 23, 2026, from [Link]

  • Bcl-2 family proteins as regulators of oxidative stress. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Stereoisomers in clinical oncology: why it is important to know what the right and left hands are doing. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Turning ON Caspases with Genetics and Small Molecules. (n.d.). Stanford Medicine. Retrieved January 23, 2026, from [Link]

  • Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Mechanisms of Action of Bcl-2 Family Proteins. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

  • Caspase Activation Cascades in Apoptosis. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Stereoisomers and drug toxicity. The value of single stereoisomer therapy. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans. (2009). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 1,3-Dihydroisobenzofurans: Benchmarking a Novel DBU/AgOTf Relay-Catalyzed Method

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-dihydroisobenzofuran scaffold is a privileged structural motif present in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities. The efficient construction of this heterocyclic system is, therefore, a significant focus in synthetic organic chemistry. This guide provides a comprehensive comparison of a novel DBU/AgOTf relay-catalyzed one-pot synthesis of 1,3-dihydroisobenzofurans against two established and widely-used procedures: the iodocyclization of 2-vinylbenzyl alcohols and a palladium-catalyzed Heck coupling approach. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs, considering factors such as efficiency, substrate scope, and operational simplicity.

A Novel Approach: DBU/AgOTf Relay-Catalyzed One-Pot Synthesis

A recently developed method utilizes a DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and AgOTf (silver trifluoromethanesulfonate) relay catalysis system for the one-pot synthesis of 1,3-dihydroisobenzofuran derivatives from readily available 2-alkynylbenzaldehydes and α-diazo esters. This innovative approach offers a streamlined and efficient route to a variety of substituted 1,3-dihydroisobenzofurans.

Mechanistic Rationale

The causality behind this one-pot reaction lies in the synergistic action of the DBU and AgOTf catalysts. The proposed mechanism initiates with the DBU-mediated generation of a silver acetylide from the 2-alkynylbenzaldehyde and AgOTf. Simultaneously, the α-diazo ester forms a silver carbene species. These two reactive intermediates then undergo a cascade reaction, including a carbene insertion and subsequent intramolecular cyclization, to afford the 1,3-dihydroisobenzofuran product. The relay nature of the catalysis ensures that both key bond-forming events occur in a single pot, enhancing the overall efficiency of the process.

Experimental Protocol: DBU/AgOTf Relay-Catalyzed Synthesis

Materials:

  • 2-Alkynylbenzaldehyde (1.0 equiv)

  • α-Diazo ester (1.2 equiv)

  • DBU (10 mol%)

  • AgOTf (5 mol%)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 2-alkynylbenzaldehyde, AgOTf, and the anhydrous solvent.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the α-diazo ester and DBU to the reaction mixture.

  • Stir the reaction at the designated temperature (typically ranging from room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-dihydroisobenzofuran.

Established Method 1: Iodocyclization of 2-Vinylbenzyl Alcohols

A well-established and reliable method for the synthesis of 1,3-dihydroisobenzofurans involves the iodocyclization of 2-vinylbenzyl alcohols.[1] This electrophilic cyclization proceeds under mild conditions and generally provides good to excellent yields of the desired products.

Mechanistic Rationale

The reaction is initiated by the electrophilic attack of iodine on the double bond of the 2-vinylbenzyl alcohol, forming a cyclic iodonium ion intermediate. The intramolecular nucleophilic attack of the hydroxyl group onto the more substituted carbon of the iodonium ion then leads to the formation of the 1,3-dihydroisobenzofuran ring. The stereochemistry of the final product is often influenced by the geometry of the starting alkene.

Experimental Protocol: Iodocyclization of 2-Vinylbenzyl Alcohols

Materials:

  • 2-Vinylbenzyl alcohol (1.0 equiv)

  • Iodine (I₂) (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 2-vinylbenzyl alcohol in anhydrous toluene in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide to the solution and stir for 15 minutes.

  • Add a solution of iodine in toluene dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Established Method 2: Palladium-Catalyzed Regio- and Stereo-selective Synthesis

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of complex organic molecules. A notable palladium-catalyzed method for the synthesis of 1,3-dihydroisobenzofurans involves the regio- and stereo-selective Heck coupling of o-substituted tertiary alcohols.

Mechanistic Rationale

The catalytic cycle is believed to commence with the oxidative addition of the palladium(0) catalyst to an aryl or vinyl halide. The resulting palladium(II) species then undergoes a migratory insertion with the alkene moiety of the o-substituted tertiary alcohol. Subsequent β-hydride elimination and reductive elimination steps regenerate the palladium(0) catalyst and furnish the 1,3-dihydroisobenzofuran product. The choice of ligands on the palladium catalyst is crucial for controlling the regio- and stereo-selectivity of the reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis

Materials:

  • o-Substituted tertiary alcohol (1.0 equiv)

  • Aryl or vinyl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., phosphine-based ligand) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the o-substituted tertiary alcohol, aryl or vinyl halide, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent to the mixture.

  • Heat the reaction to the specified temperature (typically 80-120 °C) and stir for the designated time, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Comparison: A Head-to-Head Analysis

To provide a clear and objective comparison, the performance of the novel DBU/AgOTf relay-catalyzed method is benchmarked against the two established procedures in the table below. The data presented is a synthesis of reported yields and substrate scopes from the primary literature.

FeatureDBU/AgOTf Relay-Catalyzed SynthesisIodocyclization of 2-Vinylbenzyl Alcohols[1]Palladium-Catalyzed Heck Coupling
Reaction Type One-pot, multi-componentElectrophilic cyclizationCross-coupling
Key Reagents DBU, AgOTf, α-diazo esterI₂, KOtBuPd catalyst, ligand, base
Starting Materials 2-Alkynylbenzaldehydes2-Vinylbenzyl alcoholso-Substituted tertiary alcohols, aryl/vinyl halides
Typical Yields Good to excellentGood to excellentModerate to good
Reaction Conditions Mild (RT to 60 °C)Mild (0 °C to RT)Elevated temperatures (80-120 °C)
Substrate Scope Broad tolerance for various substituents on the aldehyde and diazo esterTolerates a range of substituents on the aromatic ring and the vinyl groupDependent on the catalyst and ligand system; can be sensitive to sterically hindered substrates
Operational Simplicity High (one-pot)Moderate (requires pre-synthesis of vinylbenzyl alcohols)Moderate (requires careful handling of air-sensitive catalysts and ligands)
Key Advantages High atom economy, operational simplicity, convergent synthesisReadily available starting materials, mild conditionsPotential for asymmetric synthesis with chiral ligands
Potential Limitations Availability and stability of α-diazo estersPreparation of specific 2-vinylbenzyl alcohols may be multi-stepCatalyst cost and sensitivity, optimization of ligands and conditions can be time-consuming

Visualizing the Synthetic Workflows

To further illustrate the operational differences between these methods, the following diagrams outline the key steps in each synthetic workflow.

DBU/AgOTf Relay-Catalyzed Synthesis Workflow

DBU_AgOTf_Workflow start Combine 2-Alkynylbenzaldehyde, AgOTf, and Solvent add_reagents Add α-Diazo Ester and DBU start->add_reagents react Stir at Designated Temperature add_reagents->react quench Quench Reaction react->quench extract Extraction quench->extract purify Column Chromatography extract->purify product 1,3-Dihydroisobenzofuran purify->product

Caption: Workflow for the DBU/AgOTf relay-catalyzed synthesis.

Iodocyclization Workflow

Iodocyclization_Workflow start Dissolve 2-Vinylbenzyl Alcohol in Toluene cool Cool to 0 °C start->cool add_base Add KOtBu cool->add_base add_iodine Add Iodine Solution add_base->add_iodine react Stir at 0 °C add_iodine->react quench Quench with Na₂S₂O₃ react->quench extract Extraction quench->extract purify Column Chromatography extract->purify product 1,3-Dihydroisobenzofuran purify->product

Caption: Workflow for the iodocyclization of 2-vinylbenzyl alcohols.

Palladium-Catalyzed Heck Coupling Workflow

Pd_Heck_Workflow start Combine Reactants, Catalyst, Ligand, and Base add_solvent Add Anhydrous Solvent start->add_solvent react Heat and Stir add_solvent->react workup Workup and Filtration react->workup extract Extraction workup->extract purify Column Chromatography extract->purify product 1,3-Dihydroisobenzofuran purify->product

Caption: Workflow for the palladium-catalyzed Heck coupling.

Conclusion and Future Outlook

The novel DBU/AgOTf relay-catalyzed one-pot synthesis represents a significant advancement in the preparation of 1,3-dihydroisobenzofurans. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive alternative to established methods. While the iodocyclization of 2-vinylbenzyl alcohols remains a robust and high-yielding procedure, particularly when the starting materials are readily accessible, the multi-step nature of substrate preparation can be a drawback. The palladium-catalyzed Heck coupling offers the potential for asymmetric synthesis but often requires extensive optimization of reaction conditions and can be limited by catalyst cost and sensitivity.

Ultimately, the choice of synthetic method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The DBU/AgOTf relay-catalyzed method is particularly well-suited for the rapid generation of diverse libraries of 1,3-dihydroisobenzofurans for applications in drug discovery and materials science. Further research into expanding the scope of the α-diazo ester component and exploring the asymmetric potential of this new transformation will undoubtedly solidify its position as a valuable tool in the synthetic chemist's arsenal.

References

  • To be added upon identification of the primary research article for the DBU/AgOTf relay-c
  • Kobayashi, K., Shikata, K., Fukamachi, S., & Konishi, H. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 599. [Link]

  • To be added upon identification of the primary research article for the Palladium-C

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydroisobenzofuran-5-ol
Reactant of Route 2
1,3-Dihydroisobenzofuran-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.